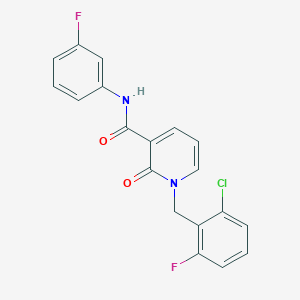
1-(2-氯-6-氟苄基)-N-(3-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-6-fluorobenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13ClF2N2O2 and its molecular weight is 374.77. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chloro-6-fluorobenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloro-6-fluorobenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
HIV 整合酶抑制剂
- 包括 N-苄基-5,6-二羟基嘧啶-4-甲酰胺在内的一类药剂已显示出对 HIV 整合酶催化的链转移过程的有效抑制作用。这些化合物,包括 2-[1-(二甲氨基)-1-甲基乙基]-N-(4-氟苄基)-5,6-二羟基嘧啶-4-甲酰胺,表现出有希望的抗病毒活性 (Pace 等人,2007)。
抗菌和抗微生物特性
- Özdemir 等人 (2012) 进行的一项研究表明,某些结构相关的吡啶-2,6-二甲酰胺衍生物对革兰氏阳性菌和革兰氏阴性菌均表现出抗菌活性 (Özdemir 等人,2012)。
- Ahsan 等人 (2016) 对 N1-(3-氯-4-氟苯基)-N4-取代的半卡巴肼衍生物(具有结构相似性)进行的另一项研究显示出显着的抗菌和抗真菌活性 (Ahsan 等人,2016)。
材料科学应用
- Hsiao 等人 (2000) 对基于双(醚-羧酸)的邻位连接聚酰胺的研究表明,类似的化学结构在材料科学中具有潜在应用 (Hsiao 等人,2000)。
- Yang 等人 (1999) 对基于双(醚-羧酸)的芳香族聚酰胺的另一项研究表明,类似的化合物可能在开发高性能聚合物方面具有应用 (Yang 等人,1999)。
激酶抑制
- Schroeder 等人 (2009) 对取代的 N-(4-(2-氨基吡啶-4-氧基)-3-氟苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺的研究揭示了它们作为有效的和选择性的 Met 激酶抑制剂的潜力 (Schroeder 等人,2009)。
荧光和光谱学
- Patil 等人 (2011) 研究了溶剂对甲酰胺的吸收和荧光光谱的影响,表明在光谱学和材料表征中具有潜在应用 (Patil 等人,2011)。
生化分析
Biochemical Properties
1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to bind to the stimulator of interferon genes (STING) protein, which is an adaptor protein involved in innate immunity . This interaction promotes the oligomerization and activation of STING, leading to downstream signaling pathways essential for immune responses . The compound’s ability to stabilize STING oligomers highlights its potential in modulating immune functions.
Cellular Effects
The effects of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide on various cell types are profound. It influences cell signaling pathways, particularly those related to immune responses. By activating STING, the compound enhances the production of type I interferons and other cytokines, which are critical for antiviral and antitumor immunity . Additionally, it affects gene expression by inducing the transcription of genes involved in immune responses, thereby modulating cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound binds to a cryptic pocket in the transmembrane domain of STING, promoting its oligomerization and activation . This binding induces conformational changes in STING, facilitating its interaction with downstream signaling molecules and leading to the activation of immune response pathways. The compound’s ability to stabilize STING oligomers is crucial for its function as an immune modulator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods
Dosage Effects in Animal Models
The effects of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively activates immune responses without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and immune dysregulation. Understanding the dosage thresholds and optimizing the therapeutic window are crucial for the compound’s safe and effective use in clinical applications.
Transport and Distribution
The transport and distribution of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide within cells and tissues are influenced by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments affect its activity and function. Studies have shown that it is transported efficiently within cells, reaching its target sites to exert its effects .
Subcellular Localization
The subcellular localization of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization in the endoplasmic reticulum and Golgi apparatus is essential for its interaction with STING and subsequent activation of immune responses . Understanding the mechanisms governing its subcellular localization will provide insights into its functional roles.
属性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N2O2/c20-16-7-2-8-17(22)15(16)11-24-9-3-6-14(19(24)26)18(25)23-13-5-1-4-12(21)10-13/h1-10H,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDYKQLCMGOXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2975682.png)
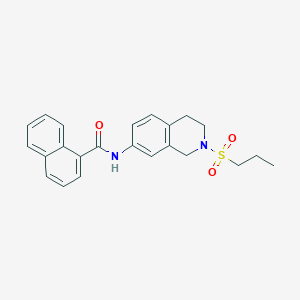
![6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2975684.png)
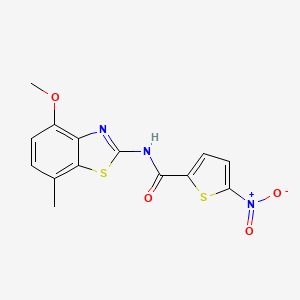
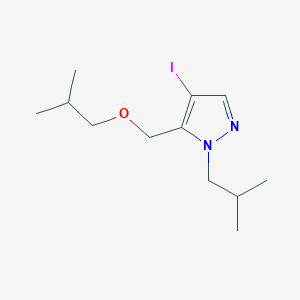
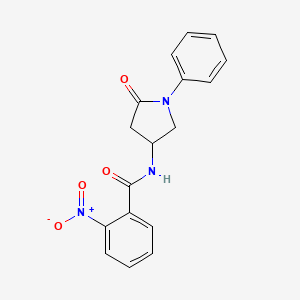



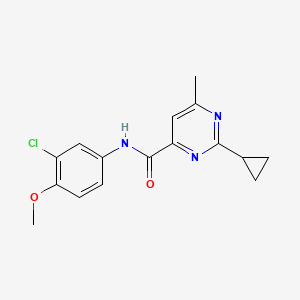
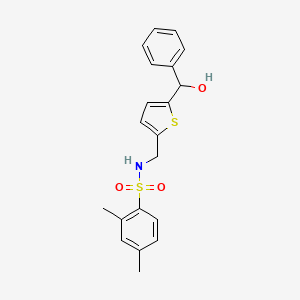
![9-(4-ethoxyphenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2975698.png)
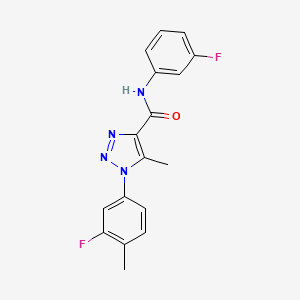
![N-(4-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2975703.png)